molecular formula C12H6O3 B147156 Naphtho[2,3-c]furan-1,3-dione CAS No. 716-39-2

Naphtho[2,3-c]furan-1,3-dione

Cat. No. B147156
CAS RN: 716-39-2
M. Wt: 198.17 g/mol
InChI Key: IZJDCINIYIMFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphtho[2,3-c]furan-1,3-dione is a chemical compound with the molecular formula C12H6O3 . It is also known as 2,3-Naphthalenedicarboxylic anhydride .


Synthesis Analysis

The synthesis of Naphtho[2,3-c]furan-1,3-dione has been reported in several studies. One method involves the use of a gold (I)-catalyzed construction from readily available propargylic ynoates . Another method involves a reverse hydrogenolysis process for two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtha [2,3-b]furan-4,9-diones .


Molecular Structure Analysis

The molecular structure of Naphtho[2,3-c]furan-1,3-dione is characterized by a furan ring fused to a naphthalene moiety . The molecular weight is 198.17 .


Chemical Reactions Analysis

Naphtho[2,3-c]furan-1,3-dione can undergo various chemical reactions. For instance, it can participate in a gold (I)-catalyzed construction from readily available propargylic ynoates . It can also participate in a reverse hydrogenolysis process for two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins .


Physical And Chemical Properties Analysis

Naphtho[2,3-c]furan-1,3-dione has a molecular formula of C12H6O3 and a molecular weight of 198.17 .

Scientific Research Applications

Biological Activities and Antitumor Potential

Naphtho[2,3-c]furan-1,3-dione and its analogs exhibit versatile biological activities . Notably:

Gold-Catalyzed Synthesis of Naphtho[2,3-c]furan-1,3-diones

ANH synthesis via gold(I)-catalyzed construction provides a new pathway :

Chemical Reagents and Research Applications

Future Directions

Future research could focus on further exploring the synthesis methods, chemical reactions, and potential applications of Naphtho[2,3-c]furan-1,3-dione .

Mechanism of Action

Target of Action

It’s known that this compound is used in scientific research , suggesting that it may interact with various biological targets.

Mode of Action

Naphtho[2,3-c]furan-1,3-dione is synthesized via a gold (I)-catalyzed reaction . This reaction tolerates a range of substituents and reveals a new reaction pathway of an in situ-generated carboxyallene intermediate in gold catalysis

Biochemical Pathways

It’s known that this compound is used in scientific research , suggesting that it may influence various biochemical pathways.

Pharmacokinetics

The molecular weight of naphtho[2,3-c]furan-1,3-dione is 19818 , which may influence its pharmacokinetic properties.

Result of Action

It’s known that this compound is used in scientific research , suggesting that it may have various effects at the molecular and cellular level.

Action Environment

It’s known that this compound is used in scientific research , suggesting that various environmental factors may influence its action.

properties

IUPAC Name

benzo[f][2]benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O3/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)12(14)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJDCINIYIMFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061049
Record name Naphtho[2,3-c]furan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

716-39-2
Record name 2,3-Naphthalenedicarboxylic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=716-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphtho(2,3-c)furan-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho[2,3-c]furan-1,3-dione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Naphtho[2,3-c]furan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphtho[2,3-c]furan-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.852
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphtho[2,3-c]furan-1,3-dione
Reactant of Route 2
Reactant of Route 2
Naphtho[2,3-c]furan-1,3-dione
Reactant of Route 3
Reactant of Route 3
Naphtho[2,3-c]furan-1,3-dione
Reactant of Route 4
Naphtho[2,3-c]furan-1,3-dione
Reactant of Route 5
Reactant of Route 5
Naphtho[2,3-c]furan-1,3-dione
Reactant of Route 6
Reactant of Route 6
Naphtho[2,3-c]furan-1,3-dione

Q & A

Q1: What are the typical synthetic routes to obtain Naphtho[2,3-c]furan-1,3-dione derivatives?

A1: Naphtho[2,3-c]furan-1,3-dione derivatives can be synthesized through the self-condensation of arylpropiolic acid derivatives. This reaction can be carried out under various conditions:

  • Room Temperature Cyclization: This method utilizes 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine to facilitate the cyclization of arylpropiolic acids at room temperature, leading to good yields of the desired product [].
  • Microwave-Assisted Synthesis: A rapid and efficient approach involves microwave irradiation of phenylpropiolic acid derivatives, leading to the formation of naphtho[2,3-c]furan-1,3-dione derivatives in moderate to high yields within minutes [].

Q2: Can you explain the role of Naphtho[2,3-c]furan-1,3-dione in inducing Room Temperature Phosphorescence (RTP)?

A: Naphtho[2,3-c]furan-1,3-dione (2,3-NA) can act as a guest emitter in host-guest systems capable of exhibiting RTP []. Specifically, 2,3-NA can be paired with suitable host molecules that facilitate efficient intersystem crossing, a process crucial for activating RTP. This interaction allows for the generation of bright green RTP with desirable quantum efficiencies and long lifetimes [].

Q3: How does the structure of the precursor molecule influence the RTP properties of the resulting Carbon Dot (CD) composites?

A: Research has shown that the degree of conjugation in the precursor molecule directly impacts the phosphorescence color of the resulting CD composites []. For example, using precursors with increasing conjugation like phthalic anhydride (PA), 2,3-NA, and naphthalic anhydride (NA) results in a color shift from blue to yellow in the corresponding PA@BA, 2,3-NA@BA, and NA@BA composites []. This phenomenon is attributed to the varying energy levels within the CD composites arising from different degrees of conjugation in the precursor molecules.

Q4: Can Naphtho[2,3-c]furan-1,3-dione be used for chiral discrimination?

A: Yes, Naphtho[2,3-c]furan-1,3-dione plays a key role in the chiral discrimination of aliphatic amines and amino alcohols []. By reacting with the amine to form a corresponding amide, the resulting naphthyl amide, when combined with a chiral calix[4]resorcinarene in deuterium oxide, enables the differentiation of enantiomers in NMR spectroscopy []. This approach has demonstrated effectiveness in determining the enantiomeric purity of various substrates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.